molecular formula C7H8N2O3 B3332739 2-(3-Nitropyridin-2-yl)ethanol CAS No. 918153-28-3

2-(3-Nitropyridin-2-yl)ethanol

Cat. No.: B3332739
CAS No.: 918153-28-3
M. Wt: 168.15 g/mol
InChI Key: RUGGKAQUWZNQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Nitropyridin-2-yl)ethanol is an organic compound with the molecular formula C7H8N2O3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound features a nitro group (-NO2) at the third position and an ethanol group (-CH2CH2OH) at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloro-3-nitropyridine with ethanol in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the ethanol group.

Industrial Production Methods: Industrial production of 2-(3-Nitropyridin-2-yl)ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Nitropyridin-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

2-(3-Nitropyridin-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Nitropyridin-2-yl)ethanol depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the ethanol group can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

    3-Nitropyridine: Lacks the ethanol group, making it less versatile in certain chemical reactions.

    2-(3-Aminopyridin-2-yl)ethanol: The amino group provides different reactivity compared to the nitro group.

    2-(4-Nitropyridin-2-yl)ethanol: The position of the nitro group affects the compound’s reactivity and applications.

Uniqueness: 2-(3-Nitropyridin-2-yl)ethanol is unique due to the presence of both the nitro and ethanol groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

2-(3-nitropyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-5-3-6-7(9(11)12)2-1-4-8-6/h1-2,4,10H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGGKAQUWZNQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704077
Record name 2-(3-Nitropyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918153-28-3
Record name 2-(3-Nitropyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Nitropyridin-2-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(3-Nitropyridin-2-yl)ethanol
Reactant of Route 3
2-(3-Nitropyridin-2-yl)ethanol
Reactant of Route 4
Reactant of Route 4
2-(3-Nitropyridin-2-yl)ethanol
Reactant of Route 5
Reactant of Route 5
2-(3-Nitropyridin-2-yl)ethanol
Reactant of Route 6
Reactant of Route 6
2-(3-Nitropyridin-2-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.